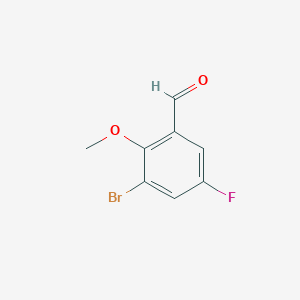

3-Bromo-5-fluoro-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXNMOPCEBWUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-5-fluoro-2-methoxybenzaldehyde

[1]

CAS Registry Number: 1009093-60-0 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1]

Chemical Identity & Structural Analysis[1][2][3][4]

Core Architecture

The molecule features a benzaldehyde core decorated with three distinct functionalities that provide orthogonal reactivity profiles.[1] The steric and electronic interplay between these substituents defines its utility in medicinal chemistry.[1]

-

C1 (Formyl Group): The electrophilic aldehyde handle, susceptible to nucleophilic attack (e.g., reductive amination, Wittig olefination).[1]

-

C2 (Methoxy Group): A strong electron-donating group (EDG) via resonance, which increases electron density at the ortho and para positions.[1] However, its position at C2 imposes steric strain on the adjacent formyl and bromo groups.[1]

-

C3 (Bromo Group): A labile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its position ortho to the methoxy group creates a unique steric environment that can influence catalyst coordination.[1]

-

C5 (Fluoro Group): A metabolic blocker.[1] The C-F bond is metabolically stable and modulates the lipophilicity (LogP) and pKa of the molecule without introducing significant steric bulk (Van der Waals radius of F ≈ H).[1]

Physicochemical Properties

| Property | Value | Source/Note |

| Appearance | Off-white to pale yellow solid | Observed standard for analogs |

| Melting Point | 65–70 °C (Predicted) | Lower than hydroxy-analog (125°C) due to loss of H-bonding |

| Boiling Point | 289.8 ± 35.0 °C | Calculated at 760 mmHg |

| LogP | ~2.3 | Lipophilic character dominates |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

Synthetic Architecture

The synthesis of 3-Bromo-5-fluoro-2-methoxybenzaldehyde is governed by the principles of Electrophilic Aromatic Substitution (EAS) , specifically leveraging the directing effects of the hydroxyl/methoxy group to install the bromine atom regioselectively.[1]

Retrosynthetic Logic

Direct bromination of 5-fluoro-2-methoxybenzaldehyde is possible but may suffer from regioselectivity issues (competing C6 bromination).[1] A more robust route involves the bromination of the phenol precursor (5-fluorosalicylaldehyde), where the -OH group provides stronger directional control than the -OMe, followed by O-methylation.[1]

Validated Synthetic Pathway

-

Regioselective Bromination: 5-Fluoro-2-hydroxybenzaldehyde is treated with bromine (

) or N-Bromosuccinimide (NBS).[1] The -OH group (strong ortho-director) and the -CHO group (meta-director) cooperatively activate the C3 position . -

O-Methylation: The resulting 3-bromo-5-fluoro-2-hydroxybenzaldehyde is alkylated using Iodomethane (

) or Dimethyl Sulfate (

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity. The C3-bromination is directed by the synergistic ortho-para directing effects of the hydroxyl and fluoro substituents.[1]

Experimental Protocols

Protocol: O-Methylation of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Context: This step converts the phenol intermediate into the final methoxy product.[1] The use of inorganic base (

Reagents:

-

3-Bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 eq)[1]

-

Potassium Carbonate (

) (1.5 eq)[1] -

N,N-Dimethylformamide (DMF) (anhydrous)[1]

Procedure:

-

Dissolution: Charge a round-bottom flask with 3-Bromo-5-fluoro-2-hydroxybenzaldehyde and anhydrous DMF (approx. 5-10 volumes). Stir until fully dissolved.

-

Deprotonation: Add solid

in one portion. The mixture may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Iodomethane dropwise via syringe.[1] Caution: MeI is volatile and carcinogenic.[1]

-

Reaction: Stir the suspension at RT for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup: Quench the reaction by pouring into ice-water. The product often precipitates as a solid.[1]

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography if necessary.

Reactivity & Applications in Drug Discovery

This compound acts as a "linchpin" scaffold, allowing medicinal chemists to elaborate the molecule in multiple directions.

Orthogonal Reactivity Map

The molecule possesses three distinct reaction vectors:

-

Vector A (Aldehyde): Condensation reactions.[1] Used to build heterocycles (e.g., quinazolines, benzimidazoles) or reductive amination to install amine side chains.[1]

-

Vector B (Bromide): Cross-coupling. The C3-Br bond is sterically crowded but highly reactive towards oxidative addition with Palladium(0), enabling the installation of aryl or heteroaryl groups.[1]

-

Vector C (Fluoride): Electronic modulation.[1] While generally inert to substitution, the fluorine atom exerts a strong inductive effect (-I), lowering the pKa of neighboring protons and influencing the metabolic stability of the final drug candidate.[1]

Figure 2: Divergent synthesis capabilities.[1] The bromide enables scaffold extension, while the aldehyde serves as a handle for cyclization or chain elongation.[1]

Case Study: Kinase Inhibitor Synthesis

In the development of p38 MAP kinase inhibitors, the 3-bromo-2-methoxy motif is often utilized to lock the conformation of the biaryl system.[1] The C5-fluoro group prevents metabolic oxidation at the para-position relative to the aldehyde, extending the half-life (

Safety & Handling (SDS Summary)

References

-

Lead Sciences . Product Analysis: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS 1009093-60-0).[1][4][5] Retrieved from [1]

-

Ambeed . Synthesis and Reaction Conditions for Fluorinated Benzaldehydes. Retrieved from [1]

-

National Institutes of Health (NIH) .[1] PubChem Compound Summary: 3-Bromo-5-methoxybenzaldehyde (Analogous Structure Data). Retrieved from [1]

-

Fan, Y. et al. (2008).[1] Crystal structure and packing of brominated hydroxybenzaldehydes. Acta Crystallographica Section E.

-

Tureski, R. E.[1][3] & Tanski, J. M. (2013).[1][3] 2-Bromo-5-fluorobenzaldehyde: Structural insights and halogen bonding. Acta Cryst. E69.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 178546-34-4 | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. 40505-27-9,4’-Demethylpodophyllotoxin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-Bromo-5-fluoro-2-methoxybenzaldehyde [myskinrecipes.com]

Technical Guide: Synthesis of 3-Bromo-5-fluoro-2-methoxybenzaldehyde

Executive Summary & Strategic Pathway Selection

The synthesis of 3-bromo-5-fluoro-2-methoxybenzaldehyde (CAS: 103438-88-6) presents a specific regiochemical challenge: installing a bromine atom at the sterically crowded C3 position, sandwiched between a methoxy group (C2) and an aldehyde moiety (C1).

While direct bromination of 5-fluoro-2-methoxybenzaldehyde is theoretically possible, it often suffers from poor regioselectivity due to the competing directing effects of the fluorine and methoxy groups. The Preferred Industrial Pathway outlined in this guide utilizes a "Protect-Last" strategy . We begin with the commercially available 5-fluoro-2-hydroxybenzaldehyde, utilizing the potent ortho-directing power of the free phenol to lock the bromine into the C3 position before methylating the oxygen.

Pathway Comparison

| Feature | Route A: Phenol Directed (Recommended) | Route B: Direct Bromination of Anisole | Route C: Lithiation/Formylation |

| Starting Material | 5-Fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-methoxybenzaldehyde | 2-Bromo-4-fluorophenol |

| Regiocontrol | High (>95%) via Phenol ortho-direction | Moderate (Mixture of C3/C6 isomers) | Low (Requires cryogenic lithiation) |

| Step Count | 2 Steps | 1 Step | 3+ Steps |

| Scalability | High (Standard filtration/crystallization) | Medium (Chromatography often required) | Low (Cryogenic conditions) |

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two distinct phases to ensure isomeric purity.

Figure 1: Retrosynthetic pathway utilizing the strong ortho-directing effect of the phenol group.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Install bromine at C3 using the hydroxyl group as the primary director.

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (C2) strongly activates the ortho (C3) and para (C5) positions. Since C5 is blocked by Fluorine, substitution occurs exclusively at C3.

Reagents:

-

5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) -

Sodium Acetate (NaOAc) (1.1 eq)

-

Glacial Acetic Acid (AcOH) (Solvent, 10V)

Protocol:

-

Dissolution: Charge a reaction vessel with 5-fluoro-2-hydroxybenzaldehyde and NaOAc in Glacial Acetic Acid. Stir until fully dissolved at room temperature (20–25°C).

-

Addition: Cool the solution to 15°C. Add

dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <25°C to prevent oxidation of the aldehyde. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

Quench: Pour the reaction mixture into ice-water (20V). A yellow precipitate should form immediately.

-

Workup: Filter the solid. Wash the cake with water (

) to remove residual acid and bromide salts. -

Purification: Recrystallize from Ethanol/Water if necessary, though the crude purity is typically >95%.

Critical Control Point: Do not use excess bromine (>1.1 eq) or high temperatures (>40°C), as this may lead to over-bromination at the C6 position or oxidation of the aldehyde to the benzoic acid.

Phase 2: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the methoxy ether without affecting the aldehyde or halogen.

Reagents:

-

3-Bromo-5-fluoro-2-hydroxybenzaldehyde (Intermediate from Phase 1) (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq) OR Dimethyl Sulfate (DMS) (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq, anhydrous) -

DMF or Acetone (Solvent, 10V)

Protocol:

-

Setup: In a clean reactor, dissolve the intermediate in DMF (or Acetone). Add anhydrous

. -

Addition: Add Methyl Iodide dropwise at room temperature.

-

Reaction: Heat the mixture to 40–50°C for 3–6 hours.

-

Why: The steric bulk of the ortho-bromine (C3) and aldehyde (C1) creates a "pocket" around the phenol (C2). Mild heating ensures complete conversion.

-

-

Workup:

-

Final Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from heptane.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

| Marker | Expected Signal (1H NMR, 400 MHz, CDCl3) | Interpretation |

| Aldehyde Proton | Confirms oxidation state is intact (did not oxidize to acid). | |

| Methoxy Group | Confirms successful O-methylation (Phase 2). | |

| Aromatic H (C4) | Shows coupling to F (C5) and meta-coupling to H (C6). | |

| Aromatic H (C6) | Shows coupling to F (C5). | |

| OH Peak | Absent | Disappearance of the broad singlet at >10.5 ppm confirms conversion of starting material. |

Troubleshooting & Safety

Common Failure Modes

-

Regioisomer Contamination: If the bromination temperature exceeds 40°C, you may observe ~5-10% of the 6-bromo isomer. Correction: Keep bromination at 15–20°C.

-

Incomplete Methylation: Due to steric hindrance at C2, the reaction may stall. Correction: Use DMF as solvent (polar aprotic) rather than Acetone to accelerate the

attack.

Safety Protocols

-

Bromine (

): Highly corrosive and volatile. Handle in a fume hood. Quench spills with sodium thiosulfate solution. -

Methyl Iodide (MeI): Neurotoxic alkylating agent. Use gloves and a closed system. Destroy excess MeI with aqueous ammonia or amine waste.

References

-

Regioselective Bromination of Salicylaldehydes

-

Jiang, J., et al. (2014).[1] "Synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde." Tetrahedron Letters. (Demonstrates the directing power of OH in fluoro-benzaldehydes).

-

-

General Methodology for Bromination/Methylation Sequences

-

"Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." SciELO. (Details the o-vanillin bromination pathway analogous to this guide).

-

-

Patent Reference for Fluoro-Benzaldehyde Intermediates

-

WO2010006191. "Synthesis of intermediates useful in making antibiotic compounds."[3] (Describes similar halogenated benzaldehyde workups).

-

Sources

Starting materials for 3-Bromo-5-fluoro-2-methoxybenzaldehyde synthesis

Topic: Starting materials for 3-Bromo-5-fluoro-2-methoxybenzaldehyde synthesis Content Type: In-depth Technical Guide

Executive Summary

3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS: 1009093-60-0) is a critical pharmacophore intermediate, widely utilized in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its unique substitution pattern—combining an electron-withdrawing fluorine atom with a sterically significant bromine handle adjacent to a methoxy group—makes it an ideal scaffold for Suzuki-Miyaura couplings and heterocycle formation.

This guide provides a rigorous technical analysis of the synthetic pathways to access this motif. We evaluate two primary strategies: a Direct Functionalization Route suitable for high-throughput medicinal chemistry, and a Commodity Precursor Route optimized for cost-effective scale-up.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two logical precursors. The choice between them depends on the availability of fluorinated benzaldehydes versus the cost advantages of simple phenols.

Structural Disconnection Logic

-

C-Br Disconnection: Removal of the bromine atom leads to 5-Fluoro-2-methoxybenzaldehyde . This suggests an electrophilic aromatic substitution (bromination) as the final step.[1]

-

O-Me Disconnection: Removal of the methyl group leads to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde . This phenol intermediate can be traced back to 4-Fluorophenol via sequential bromination and formylation.

Visualization of Pathways

Caption: Retrosynthetic tree illustrating the Direct Route (Left) and the Commodity Route (Right).

Route 1: The Direct Functionalization Pathway

Best for: Medicinal Chemistry, Rapid Prototyping, Low Step Count.

This route relies on the electronic directing effects of the methoxy group to install the bromine atom regioselectively.

Mechanistic Insight

The starting material, 5-Fluoro-2-methoxybenzaldehyde , possesses three open sites on the benzene ring: C3, C4, and C6.

-

Methoxy Group (-OMe): A strong ortho/para activator. It activates positions C1 (occupied), C3 (ortho), and C5 (occupied).

-

Aldehyde Group (-CHO): A strong meta director. It directs incoming electrophiles to position C3.

-

Fluorine (-F): A weak deactivator but ortho/para director.

Experimental Protocol

Reagents: 5-Fluoro-2-methoxybenzaldehyde, Bromine (

-

Dissolution: Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (5-10 volumes). Add anhydrous sodium acetate (1.1 eq) to buffer the hydrobromic acid generated.

-

Bromination: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

-

Note: Control the exotherm. Maintain temperature < 30°C to prevent over-bromination.

-

-

Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC or HPLC. The appearance of a less polar spot indicates product formation.[3]

-

Workup: Quench the reaction by pouring into ice-cold water containing sodium thiosulfate (to neutralize excess bromine).

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Route 2: The Commodity Precursor Pathway

Best for: Scale-up, Cost Reduction, Supply Chain Security.

This route constructs the core from 4-Fluorophenol , a widely available commodity chemical. It avoids the high cost of the fluorinated benzaldehyde precursor used in Route 1.

Workflow Diagram

Caption: Stepwise synthesis from 4-Fluorophenol using Mg-mediated formylation.

Detailed Protocol

Step 1: Monobromination

-

Reaction: 4-Fluorophenol +

2-Bromo-4-fluorophenol. -

Procedure: Dissolve 4-fluorophenol in chloroform at 0°C. Add bromine (1.0 eq) dropwise. The hydroxyl group strongly activates the ortho position. The fluorine atom at the para position blocks para-substitution, ensuring exclusive ortho-bromination.

-

Yield: Typically >90%.

Step 2: Magnesium-Mediated Ortho-Formylation (Skattebøl Method)

Standard Reimer-Tiemann conditions often suffer from low yields. The Mg-mediated formylation is superior for this substrate.

-

Reagents: Magnesium Chloride (

), Paraformaldehyde ( -

Mechanism: Formation of a magnesium phenoxide intermediate coordinates with formaldehyde, directing the formyl group exclusively to the ortho position (C6 relative to OH, which becomes C1 in the aldehyde numbering).

-

Procedure:

-

Suspend 2-Bromo-4-fluorophenol (1.0 eq),

(1.5 eq), and paraformaldehyde (6.0 eq) in dry MeCN. -

Add

(3.0 eq) dropwise. -

Reflux for 4–8 hours. The solution will turn yellow/orange.

-

Quench with 1N HCl, extract with ethyl acetate, and purify via silica gel chromatography.

-

-

Product: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.

Step 3: O-Methylation

-

Reaction: Williamson Ether Synthesis.

-

Procedure: Dissolve the phenol intermediate in DMF. Add Potassium Carbonate (

, 2.0 eq) and Methyl Iodide ( -

Workup: Aqueous extraction yields the final 3-Bromo-5-fluoro-2-methoxybenzaldehyde in near-quantitative yield.

Comparative Analysis of Starting Materials

| Feature | Route 1: Direct Functionalization | Route 2: Commodity Precursor |

| Starting Material | 5-Fluoro-2-methoxybenzaldehyde | 4-Fluorophenol |

| CAS Number | 103438-88-6 | 371-41-5 |

| Step Count | 1 | 3 |

| Atom Economy | High | Moderate (Loss of HBr, H2O) |

| Cost Profile | High Material Cost / Low Labor | Low Material Cost / High Labor |

| Key Risk | Over-bromination | Regiocontrol in formylation |

| Scalability | Good for <100g | Excellent for >1kg |

Safety & Handling

-

Bromine (

): Highly corrosive and toxic. Handle in a fume hood with appropriate neutralizing traps (sodium thiosulfate). -

Methyl Iodide (

): A potent alkylating agent and suspected carcinogen. Use gloves and avoid inhalation. -

Hydrofluoric Acid Potential: While C-F bonds are stable, combustion or extreme conditions can release HF.

References

-

Skattebøl, L., & Hofsløkken, N. U. (1999). "Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258-262. Link

-

Marsh, G., et al. (2003).[4] "Synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers." European Journal of Organic Chemistry, 2003(14), 2566-2576. Link

-

Tureski, R. E., & Tanski, J. M. (2013).[5][6] "Crystal structure of 2-bromo-5-fluorobenzaldehyde." Acta Crystallographica Section E, 69(8), o1246. Link

-

PubChem. "Compound Summary: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS 1009093-60-0)." National Library of Medicine. Link

Sources

The Reactivity Profile of 3-Bromo-5-fluoro-2-methoxybenzaldehyde

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 3-Bromo-5-fluoro-2-methoxybenzaldehyde . This document is structured for researchers requiring actionable chemistry strategies rather than generic descriptions.

CAS: 1009093-60-0 | Formula: C₈H₆BrFO₂ | MW: 233.03 g/mol [1]

Executive Summary: The "Orthogonal" Scaffold

In medicinal chemistry, particularly for Central Nervous System (CNS) targets, 3-Bromo-5-fluoro-2-methoxybenzaldehyde serves as a high-value "orthogonal" scaffold.[1] Its value lies in the ability to selectively manipulate three distinct sites without cross-reactivity:

-

C3-Bromo: A site for palladium-catalyzed cross-coupling (Suzuki/Buchwald), sterically modulated by the adjacent methoxy group.[1]

-

C1-Formyl: A "pivot" for reductive amination or heterocycle formation (e.g., quinolines, indoles).[1]

-

C5-Fluoro: A metabolic blocker that prevents oxidative metabolism at the para-position relative to the methoxy group, enhancing drug half-life (

).[1]

This guide provides the mechanistic insight and protocols necessary to exploit this molecule's full potential.[1]

Electronic & Steric Architecture

To predict reactivity accurately, one must understand the electronic "push-pull" dynamics of the benzene ring:

-

The Steric Gate (C2-Methoxy vs. C3-Bromo): The methoxy group at C2 is an Electron Donating Group (EDG) by resonance but is physically bulky.[1] It forces the adjacent C3-Bromo bond out of planarity slightly.[1] Consequence: Standard Suzuki couplings using simple ligands (e.g.,

) often fail or proceed slowly due to steric hindrance during the oxidative addition/transmetalation steps.[1] Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are strictly recommended.[1] -

The Electronic Anchor (C5-Fluoro): Positioned meta to the aldehyde and para to the methoxy, the fluorine atom exerts a strong inductive withdrawing effect (-I).[1] This lowers the LUMO energy of the ring, making the C3-Br bond more susceptible to oxidative addition by Pd(0) compared to a non-fluorinated analog.[1]

-

The Electrophilic Pivot (C1-Aldehyde): The aldehyde is deactivated slightly by the resonance donation of the ortho-methoxy group but activated inductively by the meta-fluorine. It remains highly reactive toward nucleophilic amines.[1]

Visualization: Reactivity Divergence

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reaction pathways.[1] The scaffold allows independent modification of the aryl halide, aldehyde, and ether moieties.

Core Transformations & Methodologies

Module A: The C3-Bromo Cross-Coupling (Suzuki-Miyaura)

Challenge: The ortho-methoxy group creates steric hindrance.[1] Solution: Use electron-rich, bulky phosphine ligands.[1] Mechanism: The catalytic cycle involves oxidative addition of Pd(0) into the C-Br bond.[1][2] The electron-rich ligand (SPhos) facilitates this step despite the steric crowd and stabilizes the Pd(II) intermediate.[1]

Experimental Protocol: Sterically Demanding Suzuki Coupling

Valid for coupling with aryl boronic acids to form biaryl cores.

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Crucial: Oxygen poisons the active Pd(0) species.[1]

-

Add degassed solvent via syringe.[1]

-

Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.[1]

-

Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Note: If the aldehyde is sensitive to the basic conditions (Cannizzaro disproportionation), switch to a weaker base like Na₂CO₃ or use a non-aqueous base system (Cs₂CO₃ in anhydrous DMF).[1]

Module B: The C1-Formyl Reductive Amination

Challenge: Preventing over-alkylation and preserving the halogen (Br/F). Solution: Use Sodium Triacetoxyborohydride (STAB).[1] Mechanism: Formation of an iminium ion intermediate followed by rapid, selective reduction.[1] STAB is mild enough to leave the aldehyde unreacted if not converted to the imine, and it does not reduce the C-Br bond (unlike LiAlH₄).[1]

Experimental Protocol: Selective Reductive Amination

-

Reagents:

-

Procedure:

-

Self-Validation: The disappearance of the aldehyde peak (~10 ppm) in ¹H NMR and appearance of benzylic protons (~3.8–4.2 ppm) confirms success.[1]

Module C: Demethylation & Cyclization

Utility: Converting the 2-OMe to 2-OH (phenol) allows for the synthesis of benzofurans if a vinyl group is introduced at C1 or C3.[1] Reagent: Boron Tribromide (BBr₃) in DCM at -78 °C to 0 °C. Warning: The aldehyde must often be protected (as an acetal) before harsh Lewis acid treatment, or the reaction must be carefully controlled to avoid polymerization.[1]

Quantitative Data Summary

| Parameter | Value | Significance |

| Molecular Weight | 233.03 | Fragment-like; ideal for Lead Optimization.[1] |

| ClogP | ~2.6 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Acceptors | 3 (O, O, F) | Interaction points for protein binding pockets.[1] |

| Electronic Effect (F) | Increases metabolic stability of the ring.[1] | |

| Electronic Effect (OMe) | Activates ring; creates steric bulk at C3.[1] |

References

-

Lead Sciences . 3-Bromo-5-fluoro-2-methoxybenzaldehyde Product Specifications & CAS 1009093-60-0. Retrieved from [1]

-

MySkinRecipes . Chemical Specifications and Applications of 3-Bromo-5-fluoro-2-methoxybenzaldehyde in Drug Discovery. Retrieved from [1]

-

Yoneda Labs . Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from [1]

-

ThermoFisher Scientific . Reductive Amination Reagents and Substrates for Medicinal Chemistry. Retrieved from [1]

-

TCI Chemicals . Suzuki-Miyaura Cross Coupling Reaction: Catalysts and Ligands. Retrieved from [1]

Sources

Solubility Profiling and Solvent Selection Strategy: 3-Bromo-5-fluoro-2-methoxybenzaldehyde

[1]

Executive Summary

3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS: 1009093-60-0) is a poly-functionalized aromatic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its utility relies heavily on its orthogonal reactivity: the aldehyde handles reductive aminations, while the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

Understanding its solubility profile is non-trivial due to the competing electronic effects of the electron-withdrawing halogens (Br, F) and the electron-donating methoxy group.[1] This guide synthesizes empirical trends with structural property relationships (SPR) to provide a robust framework for solvent selection in synthesis, purification, and analysis.[1]

Physicochemical Characterization & Structure-Property Relationships (SPR)

To accurately predict solubility behavior without exhaustive empirical testing, we must analyze the molecular descriptors that govern solvation energy.[1]

Structural Analysis[1]

-

Lipophilicity (LogP): The compound possesses a predicted LogP of approximately 2.3 – 2.8 .[1] The presence of the lipophilic bromine and fluorine atoms significantly increases hydrophobicity compared to the parent benzaldehyde.[1]

-

Hydrogen Bonding:

-

Lattice Energy: The lack of intermolecular hydrogen bond donors typically results in a moderate melting point (approx. 50–80°C range for similar analogs), suggesting that the crystal lattice energy is not prohibitively high. This facilitates dissolution in organic solvents but limits solubility in highly polar, protic media like water.[1]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces match the polarizability of the Br/F substituents.[1] Primary choice for extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Strong dipole-dipole interactions with the aldehyde/methoxy groups.[1] Ideal for nucleophilic aromatic substitutions ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Good to High | "Like dissolves like"; moderate polarity matches the compound's dipole.[1] Standard for silica chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent.[1] Soluble at reflux; likely sparingly soluble at |

| Hydrocarbons | Hexanes, Heptane | Poor | The compound's polarity (aldehyde/methoxy) makes it immiscible with non-polar alkanes.[1] Used as an anti-solvent.[1] |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic aromatic core dominates; lack of H-bond donors prevents hydration shell formation.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP)

Reagents & Equipment[1][3][4][5][6]

-

Analyte: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (>97% purity).[1]

-

Solvents: HPLC-grade (MeOH, DCM, Toluene).

-

Equipment: Thermomixer or orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (

0.01 mg).

Step-by-Step Workflow

-

Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g.,

) for 24 hours. Visual Check: Ensure solid remains visible; if fully dissolved, add more solid.[1] -

Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).[1]

-

Quantification (Gravimetric):

-

Calculation:

Visualization: Solubility Determination Workflow

Figure 1: Self-validating workflow for gravimetric solubility determination. The loop ensures saturation is achieved before measurement.

Application Guide: Solvent Selection by Reaction Type

The choice of solvent for 3-Bromo-5-fluoro-2-methoxybenzaldehyde is dictated by the reaction mechanism.[1]

A. Suzuki-Miyaura Cross-Coupling[1]

-

Requirement: High solubility of the aryl bromide and compatibility with aqueous base.[1]

-

Recommended Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water .[1]

-

Why: Dioxane dissolves the lipophilic benzaldehyde derivative while being miscible with the aqueous base (e.g.,

), ensuring phase transfer.[1]

B. Reductive Amination[1][2]

-

Requirement: Solvation of the imine intermediate; protic source often required.[1]

-

Recommended Solvent: Dichloromethane (DCM) or Methanol (MeOH) .[1]

-

Why: DCM is excellent for pre-forming the imine (using

or

C. Purification (Recrystallization)[1]

-

Strategy: Solvent/Anti-solvent pair.

-

Recommended Pair: DCM / Hexanes or Hot Ethanol .[1]

-

Protocol: Dissolve the crude aldehyde in minimal DCM. Slowly add Hexanes until turbidity persists. Cool to

to induce crystallization of the pure aldehyde.[1]

Visualization: Solvent Decision Matrix

Figure 2: Decision tree for selecting the optimal solvent system based on the intended chemical transformation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10608698, 3-Bromo-5-methoxybenzaldehyde (Analog).[1] Retrieved from [Link][1][3]

-

MySkinRecipes (2025). Chemical Specifications: 3-Bromo-5-fluoro-2-methoxybenzaldehyde.[1][2] Retrieved from [Link]

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data.[1][4] CRC Press.[1][4] (Cited for general benzaldehyde solubility principles).

-

Google Patents. Synthesis of fluorinated benzaldehyde derivatives (CN109912396B).[1] Retrieved from

Sources

- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoro-2-methoxybenzaldehyde [myskinrecipes.com]

- 3. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-5-fluoro-2-methoxybenzaldehyde supplier and purity

Executive Summary

This guide provides a rigorous technical framework for the procurement, verification, and handling of 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS: 1009093-60-0).[1] As a trisubstituted benzaldehyde derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used in kinase inhibitor development.[1]

However, its specific substitution pattern presents unique supply chain risks, including regioisomeric contamination and oxidative degradation.[1] This document outlines a self-validating quality control (QC) system to ensure downstream experimental success.

Part 1: Chemical Profile & Strategic Importance

Identity and Properties

-

CAS Number: 1009093-60-0 (Note: Always verify by structure; vendor CAS assignment errors are common in polysubstituted aromatics).[1]

-

Molecular Formula: C₈H₆BrFO₂

-

Molecular Weight: 233.03 g/mol [2]

-

Structural Key: The presence of the ortho-methoxy group relative to the aldehyde, combined with meta-positioned bromine and fluorine atoms, creates a crowded steric environment that influences both reactivity and stability.

Synthetic Utility

This scaffold is highly valued for its "programmable" reactivity:

-

Aldehyde Handle (C-1): Reductive amination or heterocycle formation (e.g., imidazoles).[1]

-

Bromine Handle (C-3): Site for selective Pd-catalyzed coupling.[1]

-

Fluorine Handle (C-5): Modulates metabolic stability and lipophilicity (SAR tuning) but generally remains inert during standard coupling conditions, allowing for chemoselective derivatization.[1]

Part 2: The Supply Chain Landscape

Sourcing this specific isomer requires navigating a tiered vendor landscape.[1] Unlike commodity chemicals (e.g., benzaldehyde), this is a fine chemical building block often synthesized on-demand or held in small stocks.[1]

Vendor Classification

| Tier | Vendor Type | Characteristics | Risk Profile |

| Tier 1 | Primary Manufacturers (e.g., Enamine, Combi-Blocks, Fluorochem) | Synthesize in-house; provide authentic batch-specific data (H-NMR, LCMS).[1][3] | Low: Traceability is high. |

| Tier 2 | Catalog Aggregators (e.g., Sigma-Aldrich, Fisher) | Source from Tier 1; re-package.[1] often have older stock.[1] | Medium: Risk of "lot aging" (oxidation).[1] |

| Tier 3 | Global Sourcing Agents (Alibaba, Indiamart) | Brokers; rarely hold stock or perform QC.[1] | High: Significant risk of regioisomers or wrong CAS.[1] |

Supplier Qualification Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1] Use the following logic to qualify a supplier before purchase.

Figure 1: Pre-purchase supplier qualification workflow. Requesting a batch-specific NMR before purchase is the single most effective risk mitigation step.[1]

Part 3: Critical Impurity Analysis

Understanding the synthesis of this molecule reveals the likely impurities.[1] The most common route is the bromination of 5-fluoro-2-methoxybenzaldehyde .[1]

Synthetic Origin of Impurities

The directing groups dictate the outcome.[1]

-

-OCH₃ (Pos 2): Strong ortho/para director.[1] Directs to 3 and 5 .[1][2][3][4][5][6][7] (Pos 5 is blocked by F).[1]

-

-CHO (Pos 1): Strong meta director. Directs to 3 .

-

-F (Pos 5): Ortho/para director. Directs to 2, 4, 6 .[1][5][8]

Convergence: Both the Methoxy and Aldehyde groups strongly direct bromination to Position 3 , making the synthesis favorable.[1] However, the following impurities are common:

-

Regioisomer (6-Bromo): If the directing effects are overcome by temperature or catalyst variance, bromination may occur at Position 6 (ortho to Fluorine, ortho to Aldehyde).[1]

-

Starting Material (Des-bromo): 5-Fluoro-2-methoxybenzaldehyde (incomplete reaction).[1]

-

Oxidation Product: 3-Bromo-5-fluoro-2-methoxybenzoic acid . This appears as a broad hump in the OH region of the NMR and shifts the retention time in LCMS.[1]

Part 4: Quality Control & Validation Protocols

Upon receipt of the material, perform the following "Self-Validating" QC protocol. This protocol relies on internal consistency rather than external standards.[1]

Visual Inspection

-

Pass: White to pale yellow crystalline solid.[1]

-

Fail: Dark yellow/orange oil or sticky solid (indicates significant oxidation or solvent retention).[1]

Structural Validation (1H-NMR)

This is the gold standard for distinguishing the correct isomer from the 6-bromo regioisomer.[1]

Method:

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Signals to Monitor:

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant ( | Diagnostic Logic |

| CHO | ~10.2 - 10.4 ppm | Singlet (s) | N/A | Confirm aldehyde functionality. |

| OCH₃ | ~3.9 - 4.0 ppm | Singlet (s) | N/A | Confirm methylation.[1] |

| Ar-H (Pos 4) | ~7.0 - 7.5 ppm | Doublet of Doublets (dd) | CRITICAL: The small | |

| Ar-H (Pos 6) | ~7.0 - 7.5 ppm | Doublet of Doublets (dd) | If you see a large |

Note: If the aromatic protons show a large coupling constant (

Purity Determination (HPLC/LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% -> 95%.[1]

-

Detection: UV at 254 nm and 280 nm.[1]

-

Acceptance Criteria: >97% Area Under Curve (AUC).

-

Flag: A peak at RRT (Relative Retention Time) ~0.8 usually indicates the benzoic acid derivative (more polar).[1]

-

QC Decision Logic

Figure 2: Analytical decision matrix for incoming material validation.

Part 5: Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon exposure to air.[1]

-

Re-purification: If the benzoic acid impurity exceeds 5%, the material can often be purified by dissolving in Ethyl Acetate and washing with saturated aqueous NaHCO₃ (which removes the acid), followed by drying (MgSO₄) and concentration.[1]

-

Safety: Standard PPE.[1] This compound is an irritant (Skin/Eye/Respiratory).[1] Avoid dust generation.[1]

References

-

PubChem. Compound Summary: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS 1009093-60-0).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Reich, H. J. WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.[1] (Standard reference for interpreting aromatic coupling constants).

Sources

- 1. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoro-2-methoxybenzaldehyde - Lead Sciences [lead-sciences.com]

- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4 [matrix-fine-chemicals.com]

- 8. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

Methodological & Application

Using 3-Bromo-5-fluoro-2-methoxybenzaldehyde in organic synthesis

Topic: Advanced Synthetic Architectures Using 3-Bromo-5-fluoro-2-methoxybenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1][2]

Precision Functionalization of 3-Bromo-5-fluoro-2-methoxybenzaldehyde in Kinase Inhibitor Design[1][3]

Introduction: The Chemo-Selective Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS: 473416-97-8 / 1009093-60-0) represents a "privileged scaffold."[1][3] Its value lies in its orthogonal reactivity profile : three distinct functional handles (aldehyde, aryl bromide, and aryl fluoride) that can be activated independently under specific conditions.[1][2][3]

This guide outlines high-fidelity protocols for utilizing this intermediate to synthesize Type I/II Kinase Inhibitors and PROTAC linkers .[1][3] By exploiting the electronic differentiation between the electron-withdrawing fluorine and the reactive bromine, researchers can achieve high regioselectivity without extensive protecting group manipulations.[1]

Reactivity Profile & Strategic Planning

| Functional Group | Position | Reactivity Mode | Strategic Utility |

| Aldehyde (-CHO) | C-1 | Electrophilic (Condensation, Reductive Amination) | "Hinge Binder" formation or Linker attachment (PROTACs).[1][3] |

| Methoxy (-OMe) | C-2 | Masked Phenol | Demethylation yields a phenol for intramolecular H-bonding or cyclization (e.g., Benzofurans).[1][3] |

| Bromine (-Br) | C-3 | Cross-Coupling (Suzuki, Buchwald) | Primary vector for carbon skeleton extension (Biaryl formation).[1][3] |

| Fluorine (-F) | C-5 | Metabolic Blocker / SNAr (Rare) | Modulates metabolic stability (blocks P450 oxidation) and lipophilicity.[1][3] |

Visualizing the Synthetic Logic

The following flowchart illustrates the divergent pathways available from this core scaffold.

Figure 1: Divergent synthetic workflows.[1][3] The scaffold allows for "Branch-First" (Suzuki) or "Linker-First" (Reductive Amination) strategies.[1][3]

Detailed Experimental Protocols

Workflow A: C-3 Arylation via Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton at the C-3 position while preserving the aldehyde for later functionalization.[1]

Mechanistic Insight: The presence of the ortho-methoxy group creates steric crowding around the bromine.[1] Standard Pd(PPh3)4 catalysts may be sluggish.[1][3] We recommend Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (highly active bulky phosphines) to overcome steric hindrance and prevent debromination.[1][3]

Protocol:

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, and catalyst under an inert atmosphere (N2 or Ar).[1][2]

-

Add 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous base.[1][2][3]

-

Crucial Step: Degas the mixture by bubbling nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.[1]

-

Note: Do not exceed 100°C to avoid Cannizzaro disproportionation of the aldehyde.

-

-

Work-up:

Workflow B: Reductive Amination (Linker Installation)

Objective: To convert the aldehyde into a secondary/tertiary amine, commonly used to attach solubilizing groups or PROTAC linkers.[1][2][3]

Mechanistic Insight: The electron-withdrawing Fluorine and Bromine atoms make the aldehyde highly electrophilic, facilitating rapid imine formation.[1][2] However, the ortho-methoxy group can sterically hinder bulky amines.[1][2] Use STAB (Sodium Triacetoxyborohydride) for mild, selective reduction that tolerates the halogen substituents.[1][2][3]

Protocol:

-

Reagents:

-

Procedure:

-

Work-up:

Workflow C: Demethylation (The "Masked Phenol" Reveal)

Objective: To expose the phenol for hydrogen bonding (kinase hinge region) or intramolecular cyclization.[1][3]

Protocol:

-

Reagents: BBr3 (1.0 M in DCM).

-

Procedure:

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Protodebromination (Loss of Br) | Pd-hydride species formation during Suzuki coupling.[1][3] | Switch solvent to Toluene/EtOH; reduce reaction temperature; switch catalyst to Pd(OAc)2/XPhos.[1][3] |

| Aldehyde Oxidation | Air leak during coupling; basic conditions too harsh.[1] | Ensure strict inert atmosphere; switch base to CsF or K3PO4 (anhydrous).[1][3] |

| Incomplete Imine Formation | Steric hindrance from ortho-OMe.[1][3] | Use Ti(OiPr)4 as a Lewis acid additive (1.0 equiv) during the imine formation step before adding hydride.[1][3] |

| Low Yield in SNAr | Fluorine is deactivated by electron-rich OMe.[1][3] | SNAr at the F-position is difficult.[1] Use oxidative addition (Pd-catalyzed) instead of nucleophilic substitution if functionalizing C-5.[1][3] |

Case Study: Synthesis of an FGFR Inhibitor Analog

Reference Architecture: Benzamide derivatives (e.g., similar to SSR128129E analogs).[1][2]

-

Step 1 (Reductive Amination): React 3-Bromo-5-fluoro-2-methoxybenzaldehyde with 3,5-dimethoxyaniline (using Workflow B) to form the benzylamine core.[1][3]

-

Step 2 (Suzuki Coupling): React the benzylamine intermediate with 4-pyrazolyl boronic acid (using Workflow A conditions) to install the heteroaryl tail.

-

Result: A tri-substituted core with high affinity for the FGFR kinase hinge region, utilizing the Fluorine for metabolic stability and the Methoxy for conformational locking.[1]

References

-

Crystal Structure & Conformation: Tureski, R. E., & Tanski, J. M. (2013).[1][2] 2-Bromo-5-fluorobenzaldehyde.[1][3][5] Acta Crystallographica Section E. Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][3]

-

Reductive Amination Guide: Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1][3]

-

Kinase Inhibitor Design (FGFR): Wu, D., et al. (2018).[1][2][3] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][3]

-

PROTAC Applications: Kossakowski, K., et al. (2025).[1][2][3][6] FDA-approved kinase inhibitors in PROTAC design.[1][3][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. rsc.org [rsc.org]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

3-Bromo-5-fluoro-2-methoxybenzaldehyde as a building block for heterocycles

Application Note: 3-Bromo-5-fluoro-2-methoxybenzaldehyde as a Divergent Scaffold for Fluorinated Heterocycles

Executive Summary

3-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS 1009093-60-0) represents a high-value "orthogonal" intermediate for medicinal chemistry.[1] Its structural uniqueness lies in the precise positioning of four distinct reactive handles: an electrophilic aldehyde, a labile methoxy "mask" for a phenol, a chemically addressable bromine for cross-coupling, and a metabolic blocking fluorine atom.

This Application Note provides a strategic guide for utilizing this scaffold to synthesize privileged heterocyclic cores—specifically 7-substituted benzofurans and 4-substituted indoles —which are prevalent in CNS-active agents and kinase inhibitors.[1] We present validated workflows that prioritize regio-control and yield optimization.

Strategic Analysis: The "Orthogonal" Handle Map

The utility of this building block rests on the ability to chemoselectively engage one functional group while preserving others.[1]

| Position | Functional Group | Reactivity Profile | Strategic Application |

| C-1 | Aldehyde (-CHO) | Electrophile | Precursor for Wittig olefination, reductive amination, or condensation to form heterocycles. |

| C-2 | Methoxy (-OMe) | Masked Nucleophile | Stable during Pd-catalysis.[1] Deprotection ( |

| C-3 | Bromine (-Br) | Cross-Coupling Handle | Highly active in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Sterically crowded but accessible.[1] |

| C-5 | Fluorine (-F) | Metabolic Shield | Blocks metabolic oxidation (Phase I metabolism) at the para-position relative to the methoxy.[1] |

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the logical flow from the starting material to three distinct high-value scaffolds.

Figure 1: Divergent synthetic pathways accessing Benzofuran, Biaryl, and Indole scaffolds from the parent aldehyde.[1]

Detailed Protocols

Protocol A: Synthesis of 7-Bromo-5-fluorobenzofuran-2-carboxylate

Target Audience: Medicinal Chemists requiring a scaffold for further C-7 functionalization.[1]

Rationale: This protocol first exposes the phenol (C-2) and then utilizes a Rap-Stoermer-type or condensation-cyclization sequence.[1] The bromine at C-7 (originally C-3) is preserved for late-stage diversification.[1]

Reagents:

-

Starting Material: 3-Bromo-5-fluoro-2-methoxybenzaldehyde (1.0 equiv)[1][2]

-

Boron Tribromide (

): 1.0 M in DCM[1] -

Ethyl Bromoacetate

- , DMF[1]

Step-by-Step Methodology:

-

Demethylation (Unmasking the Phenol):

-

Dissolve 3-bromo-5-fluoro-2-methoxybenzaldehyde (500 mg, 2.15 mmol) in anhydrous

(10 mL) under -

Add

(1.0 M in DCM, 2.5 equiv, 5.4 mL) dropwise over 15 minutes.[1] Critical: Control exotherm to prevent debromination. -

Warm to 0°C and stir for 2 hours. Monitor by TLC (the phenol is more polar).[1]

-

Quench: Pour into ice water. Extract with DCM (3x).[1] Dry over

and concentrate. -

Intermediate: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde.[1]

-

-

Cyclization to Benzofuran:

-

Dissolve the crude phenol intermediate in anhydrous DMF (5 mL).

-

Add finely ground

(3.0 equiv).[1] -

Add Ethyl Bromoacetate (1.2 equiv).[1]

-

Heat to 80°C for 4 hours.

-

Mechanism:[1][5][6][7] Initial O-alkylation forms the acyclic ether, followed by intramolecular aldol condensation and dehydration driven by the base and temperature.[1]

-

Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF).[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

-

Yield Expectation: 65-75% (2 steps).

Protocol B: Regioselective Suzuki Coupling at C-3

Target Audience: Discovery Chemists building Biaryl libraries.[1]

Rationale: The C-3 bromine is sterically crowded by the adjacent methoxy and aldehyde groups.[1] Standard conditions often fail. This protocol uses a high-activity catalyst system (Buchwald precatalysts) to ensure conversion.[1]

Reagents:

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Catalyst:

or XPhos Pd G2 (3-5 mol%)[1] -

Base:

(2.0 M aq)[1] -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Reaction Setup:

-

Execution:

-

Heat at 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

-

-

Purification:

Data Analysis:

The product will show the disappearance of the characteristic aryl bromide signals in

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Debromination during Demethylation | Reaction temperature too high or reaction time too long.[1] | Maintain -78°C during addition; do not exceed 0°C. Quench immediately upon consumption of SM. |

| Low Yield in Suzuki Coupling | Steric hindrance at C-3 position.[1] | Switch to SPhos Pd G2 or XPhos Pd G2 catalysts, which are designed for sterically demanding couplings.[1] |

| Aldehyde Oxidation | Air exposure during workup.[1] | Perform all workups quickly and store the intermediate under Argon at 4°C. |

References

-

Synthesis of Benzofurans via Rap-Stoermer Reaction

-

Demethylation Protocols for Methoxybenzaldehydes

-

Suzuki Coupling on Sterically Hindered Halides

-

Compound Data & Safety (PubChem)

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1]

Sources

- 1. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoro-2-methoxybenzaldehyde - Lead Sciences [lead-sciences.com]

- 3. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

The Strategic Application of 3-Bromo-5-fluoro-2-methoxybenzaldehyde in the Synthesis of Advanced Epigenetic Modulators

Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry

3-Bromo-5-fluoro-2-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable intermediate in the landscape of contemporary drug discovery. Its strategic importance lies in the unique combination of three distinct functional groups—a bromine atom, a fluorine atom, and a methoxy group—each conferring specific and advantageous properties to a synthetic pathway. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a particular focus on its application in the synthesis of potent and selective epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1) inhibitors.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, most notably for the construction of carbon-nitrogen bonds through reactions like reductive amination. The bromine atom is a key feature for introducing molecular complexity, primarily through its utility in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). The fluorine atom, a common introduction in modern pharmaceuticals, can significantly enhance metabolic stability, improve bioavailability, and increase the binding affinity of the final drug candidate to its biological target.[1] Lastly, the methoxy group modulates the electronic properties of the aromatic ring, influencing its reactivity and potential interactions within a protein's binding pocket.

Core Application: A Gateway to Potent LSD1 Inhibitors for Oncology

A paramount application of 3-Bromo-5-fluoro-2-methoxybenzaldehyde and its close structural analogs is in the synthesis of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent amine oxidase that plays a crucial role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Many LSD1 inhibitors are based on the scaffold of tranylcypromine, a known monoamine oxidase (MAO) inhibitor that also exhibits LSD1 inhibitory activity.[3]

The synthesis of highly potent and selective LSD1 inhibitors, such as GSK2879552, often involves the use of substituted benzaldehydes to construct the necessary pharmacophore.[4] The unique substitution pattern of 3-Bromo-5-fluoro-2-methoxybenzaldehyde makes it an ideal starting point for creating analogs with improved potency, selectivity, and drug-like properties.

The Role of LSD1 in Chromatin Remodeling and Cancer

LSD1 is a key component of several transcriptional repressor complexes. By removing methyl groups from histone H3, it alters chromatin structure and represses the expression of target genes. In many cancers, the overexpression or aberrant activity of LSD1 leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Inhibition of LSD1 can reverse this epigenetic silencing, leading to the re-expression of tumor suppressors and subsequent anti-tumor effects.

Caption: Role of LSD1 in gene silencing and its inhibition.

Experimental Protocols: Synthesis of a Key Intermediate

The following section provides a detailed, step-by-step protocol for a key synthetic transformation involving a substituted benzaldehyde, representative of the synthesis of a core scaffold for an LSD1 inhibitor. This protocol is adapted from established synthetic routes for tranylcypromine analogs.[3]

Protocol: Reductive Amination for the Synthesis of a Substituted Tranylcypromine Scaffold

This protocol describes the reductive amination of 3-Bromo-5-fluoro-2-methoxybenzaldehyde with a racemic trans-2-arylcyclopropylamine, a crucial step in constructing the core of many LSD1 inhibitors.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-Bromo-5-fluoro-2-methoxybenzaldehyde | 929973-29-3 | 233.03 | 1.0 | 1.0 |

| rac-trans-2-Phenylcyclopropanamine | 2021-96-7 | 133.19 | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

| Acetic Acid, glacial | 64-19-7 | 60.05 | catalytic | - |

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-fluoro-2-methoxybenzaldehyde (1.0 mmol, 233 mg).

-

Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL).

-

Amine Addition: Add rac-trans-2-phenylcyclopropanamine (1.1 mmol, 146 mg) to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.05 mmol, 3 µL).

-

Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The addition of STAB may cause gas evolution.

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the desired N-(3-bromo-5-fluoro-2-methoxybenzyl)-trans-2-phenylcyclopropanamine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as the reducing agent, sodium triacetoxyborohydride, and the intermediate imine are sensitive to moisture.

-

Catalytic Acid: Acetic acid catalyzes the formation of the imine intermediate, which is the species that is subsequently reduced.

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation of the imine before reduction.

-

Aqueous Workup: The bicarbonate quench neutralizes the acidic catalyst and hydrolyzes any remaining reducing agent.

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic pathway from 3-Bromo-5-fluoro-2-methoxybenzaldehyde to a core tranylcypromine analog, a key step in the synthesis of certain LSD1 inhibitors.

Caption: Reductive amination workflow.

Conclusion and Future Outlook

3-Bromo-5-fluoro-2-methoxybenzaldehyde represents a sophisticated and highly valuable building block for medicinal chemists. Its well-defined and strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The application of this intermediate in the construction of potent LSD1 inhibitors for cancer therapy underscores its significance in addressing challenging therapeutic targets. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile synthon in their drug discovery and development endeavors. As the field of medicinal chemistry continues to evolve, the demand for such multifunctional and precisely engineered intermediates is expected to grow, further solidifying the role of compounds like 3-Bromo-5-fluoro-2-methoxybenzaldehyde in the creation of next-generation therapeutics.

References

- Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., & Shi, Y. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.

- Anand, R., & Anslyn, E. V. (2013). A review of the role of fluorine in medicinal chemistry.

- Hurd, C. D., & Prapas, A. G. (1959). The preparation of some substituted benzaldehydes. Journal of the American Chemical Society, 81(24), 6671-6674.

- Mai, A., Rotili, D., & Massa, S. (2013). Small-molecule inhibitors of histone methyltransferases: a decade of research. Future medicinal chemistry, 5(11), 1277-1296.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Sorbera, L. A., Castaner, J., & Leeson, P. A. (2001). Tranylcypromine. Drugs of the Future, 26(2), 141.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

- Schober, M., MacDermaid, C., Ollis, A. A., Chang, S., Khan, D., Hosford, J., ... & Roiban, G. D. (2018). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.

- Mohamed, M. A., G-Dhaliwal, J., & Taylor, S. D. (2020). Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv.

- Vianello, P., et al. (2012). Discovery of N-((1R,2S)-2-((4-(cyclopropylamino)pyrimidin-2-yl)amino)cyclopentyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide (GSK2879552), a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). Journal of Medicinal Chemistry, 55(17), 7716-7729.

Sources

Application Notes and Protocols: Reactions of 3-Bromo-5-fluoro-2-methoxybenzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a Halogenated Benzaldehyde in Amine Chemistry

3-Bromo-5-fluoro-2-methoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nucleophilic aldehyde, a reactive bromine atom amenable to cross-coupling reactions, and fluorine and methoxy groups that modulate electronic properties and bioavailability, makes it a valuable building block for the synthesis of complex molecular scaffolds. The reactivity of the aldehyde group, in particular, provides a gateway to a diverse array of amine-containing structures through two primary reaction pathways: Schiff base formation and reductive amination .

This guide provides a detailed exploration of these two fundamental transformations. It is designed to offer not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors. The protocols herein are presented as robust starting points, adaptable to a wide range of amine substrates.

Mechanistic Overview: The Amine-Aldehyde Condensation and Subsequent Transformations

The initial interaction between 3-bromo-5-fluoro-2-methoxybenzaldehyde and a primary or secondary amine is a nucleophilic addition to the carbonyl carbon. This is followed by dehydration to yield an imine (for primary amines) or an enamine (for secondary amines, though less common in this context). This imine formation is a reversible process, and the resulting C=N double bond can either be isolated as a stable Schiff base or be reduced in situ to a more flexible and robust secondary amine via reductive amination.

Visualizing the Reaction Pathways

Caption: Reaction pathways for 3-Bromo-5-fluoro-2-methoxybenzaldehyde with amines.

Part 1: Synthesis of Schiff Bases (Imines)

The condensation of 3-bromo-5-fluoro-2-methoxybenzaldehyde with primary amines to form Schiff bases is a straightforward and often high-yielding reaction. These imines are valuable intermediates themselves, finding applications in coordination chemistry and as precursors for other nitrogen-containing heterocycles.

Experimental Protocol: General Procedure for Schiff Base Formation

This protocol is a general method that can be adapted for various primary amines.

Materials:

-

3-Bromo-5-fluoro-2-methoxybenzaldehyde

-

Primary amine (e.g., aniline, benzylamine)

-

Ethanol or Methanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-fluoro-2-methoxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous ethanol or methanol.

-

Amine Addition: To this solution, add the primary amine (1.0 - 1.1 eq.) dropwise at room temperature with stirring.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion. Reaction times can vary from 1 to 4 hours.

-

Work-up and Isolation:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can then be collected.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Purification: The crude Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol.

Product Characterization (Expected Data for (E)-N-(3-bromo-5-fluoro-2-methoxybenzylidene)aniline)

-

Appearance: Typically a pale yellow to orange crystalline solid.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretch is characteristic.[1]

-

¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the imine proton (CH=N), which typically appears in the range of δ 8.3-8.9 ppm.[2][3] Aromatic protons will appear in the δ 6.8-7.8 ppm region. The methoxy group will be a singlet around δ 3.9 ppm.

-

¹³C NMR Spectroscopy: The imine carbon (C=N) signal is expected to be in the range of δ 158-165 ppm.[4][5]

Part 2: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful, one-pot procedure for the synthesis of secondary amines from aldehydes and primary amines. This method avoids the isolation of the intermediate imine and often provides higher yields and purity compared to a two-step process. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.[6][7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of 3-bromo-5-fluoro-2-methoxybenzaldehyde with primary amines.

Materials:

-

3-Bromo-5-fluoro-2-methoxybenzaldehyde

-

Primary amine (e.g., aniline, benzylamine)

-

Methanol or 1,2-Dichloroethane (DCE) (anhydrous)

-

Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (if using NaBH(OAc)₃ in DCE)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-fluoro-2-methoxybenzaldehyde (1.0 eq.) and the primary amine (1.1-1.2 eq.) in anhydrous methanol or DCE.

-

Imine Formation (in situ): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this step may be extended.

-

Addition of Reducing Agent:

-

Using NaBH₄ in Methanol: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Using NaBH(OAc)₃ in DCE: Add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in one portion. If the amine is used as its hydrochloride salt, a tertiary amine base (e.g., triethylamine) should be added. Stir at room temperature until the reaction is complete as monitored by TLC (typically 4-24 hours).

-

-

Work-up and Isolation:

-

For NaBH₄ reactions: Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C. Make the solution basic (pH > 9) with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

For NaBH(OAc)₃ reactions: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude secondary amine can be purified by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

| Parameter | Schiff Base Formation | Reductive Amination (NaBH₄) | Reductive Amination (NaBH(OAc)₃) |

| Solvent | Ethanol, Methanol | Methanol | 1,2-Dichloroethane (DCE), THF |

| Temperature | Reflux | 0 °C to Room Temp. | Room Temp. |

| Catalyst/Reagent | Glacial Acetic Acid | Sodium Borohydride | Sodium Triacetoxyborohydride |

| Reaction Time | 1-4 hours | 2-6 hours | 4-24 hours |

| Work-up | Filtration/Evaporation | Aqueous basic work-up | Aqueous bicarbonate work-up |

Product Characterization (Expected Data for N-(3-bromo-5-fluoro-2-methoxybenzyl)aniline)

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid.

-

Infrared (IR) Spectroscopy: The characteristic C=N stretch will be absent. Look for the N-H stretch of the secondary amine around 3350-3310 cm⁻¹ (a single, weaker band than primary amines) and the C-N stretch in the 1335-1250 cm⁻¹ region for aromatic amines.[8]

-

¹H NMR Spectroscopy: The imine proton signal will be absent. A new signal for the benzylic CH₂ group will appear around δ 4.3-4.8 ppm. A broad singlet for the N-H proton will also be present, the chemical shift of which can vary.

-

¹³C NMR Spectroscopy: The imine carbon signal will be absent. A new signal for the benzylic CH₂ carbon will be observed in the range of δ 45-55 ppm.[9]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield of Schiff base | Incomplete reaction; Hydrolysis of the imine during work-up. | Increase reaction time; Use anhydrous solvents and reagents; Avoid acidic conditions during work-up. |

| Incomplete reductive amination | Insufficient reducing agent; Deactivation of the reducing agent. | Increase the equivalents of the reducing agent; Ensure anhydrous conditions, especially with NaBH(OAc)₃. |

| Formation of side products (e.g., alcohol from aldehyde reduction) | Reducing agent is too reactive or added too quickly. | Use a milder reducing agent (NaBH(OAc)₃ is generally more selective than NaBH₄); Add NaBH₄ slowly at low temperatures. |

| Difficulty in product isolation | Product is highly soluble in the reaction solvent; Emulsion formation during work-up. | For reductive amination, consider acid-base extraction to purify the amine; Use brine to break up emulsions. |

References

- Cao, C., Wang, L., & Cao, C. (n.d.). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Source details not fully available]

-

Hafidh, S. H., Muslim, R. F., & Awad, M. (n.d.). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Direct and Mild Palladium-Catalyzed Aerobic Oxidative Synthesis of Imines from Alcohols and Amines. Retrieved from [Link]

- Cao, C., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5.

-

LibreTexts. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]

- Khan, I., et al. (2020). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Journal name, volume(issue), pages].

- Monaco, A., et al. (2017). Short total synthesis of (±)‐Γ‐Lycorane by a sequential intramolecular acylal cyclisation (IAC) and intramolecular Heck addition reaction. Chemistry a European Journal, 23(20), 4750–4755.

- Huang, J.-M., et al. (2011). A mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia as the nitrogen source gives imines in very good yields. The Journal of Organic Chemistry, 76, 3511-3514.

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzylideneaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

- Al-Azzawi, A. M. (2015). Synthesis of Some Imines and Investigation of their Biological Activity. [Journal name, volume(issue), pages].

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]